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Compound of Interest

Compound Name: 4-Phenoxypyridine

Cat. No.: B1584201

Introduction

4-Phenoxypyridine, with the chemical formula C11HsNO and a molecular weight of 171.20
g/mol , is a heterocyclic compound featuring a pyridine ring linked to a phenyl group through an
ether bridge.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry
and materials science. For researchers and drug development professionals, unambiguous
structural confirmation and purity assessment are paramount. This guide provides an in-depth
technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to comprehensively
characterize 4-phenoxypyridine. The methodologies and interpretations presented herein are
grounded in established principles, ensuring a self-validating system for analysis.

Molecular Identity:

Chemical Name: 4-Phenoxypyridine

CAS Number: 4783-86-2[1][2][3]

Molecular Formula: C11HoNO[1]

Molecular Weight: 171.20

Structure: A pyridine ring substituted at the C4 position with a phenoxy group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed
information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 4-phenoxypyridine, both *H and 3C NMR are essential for a complete assignment.

'H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The 'Why' of the Protocol The choice of solvent is critical in NMR.
Deuterated chloroform (CDCIs) is a common choice for moderately polar organic molecules like
4-phenoxypyridine because it dissolves the sample well and its residual solvent peak (& =
7.26 ppm) typically does not interfere with the aromatic signals of interest. A standard 400 or
500 MHz spectrometer is sufficient to resolve the distinct proton signals and their coupling
patterns.

Experimental Protocol: tH NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 4-phenoxypyridine in ~0.6 mL of
CDCls.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS, & = 0.00 ppm) as an
internal reference standard.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 25 °C.
A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise
ratio.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction.

Data Interpretation and Analysis The *H NMR spectrum of 4-phenoxypyridine is characterized
by distinct signals in the aromatic region (6 = 6.8-8.5 ppm). The protons on the pyridine ring are
generally more deshielded (further downfield) than those on the phenoxy ring due to the
electron-withdrawing effect of the nitrogen atom.
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dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node
[shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

/I Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C",
pos="1.2,0.7!"]; H2 [label="Hz2", pos="1.2,1.7!"]; C3 [label="C", pos="2.4,0!"]; H3 [label="H3",
pos="3.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; H5 [label="Hs",
pos="1.2,-3.1!"]; C6 [label="C", pos="0,-1.4!"]; H6 [label="Hs¢", pos="-1,-1.4!"]; O [label="0",
pos="3.6,-2.1!"]; C1_prime [label="C1", pos="4.8,-1.4!"]; C2_prime [label="C2", pos="6,-2.1!"];
H2_prime [label="Hz2", pos="6,-3.1!"]; C3_prime [label="C3", pos="7.2,-1.4!"]; H3_prime
[label="H3", pos="8.2,-1.4!"]; C4_prime [label="Ca4", pos="7.2,0!"]; H4_prime [label="Ha",
pos="8.2,0!"]; C5_prime [label="Cs", pos="6,0.7!"]; H5_prime [label="H5", pos="6,1.7!"];
C6_prime [label="Ce¢™, pos="4.8,0!"]; H6_prime [label="H¢"™, pos="3.8,0!"];

I/ Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- H2; C3 -- H3;
C5-- H5; C6 -- H6; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime;
C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;
C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime;
C6_prime -- H6_prime; } caption: "Structure of 4-phenoxypyridine with proton numbering."

Table 1: Predicted *H NMR Spectral Data for 4-Phenoxypyridine in CDCls

. Coupling
Predicted o o . .
Protons Multiplicity Constant Integration Assignment
(ppm) .
(J) in Hz
Pyridine ring,
Hz, He ~ 8.45 Doublet (d) ~5.0 2H
ortho to N
Pyridine ring,
Hs, Hs ~6.85 Doublet (d) ~5.0 2H
metato N
Phenyl ring,
H2', He' ~7.15 Doublet (d) ~8.0 2H
ortho to O
) Phenyl ring,
Ha' ~7.25 Triplet (t) ~7.5 1H
parato O
] Phenyl ring,
Hs', Hs' ~7.40 Triplet (t) ~8.0 2H
meta to O
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Note: These are predicted values based on analogous structures. Actual experimental values
may vary slightly.[4][5]

e Pyridine Protons (Hz, Hs, Hs, Hs): The protons ortho to the nitrogen (Hz, He) are the most
deshielded due to the inductive effect and anisotropy of the nitrogen atom. They appear as a
doublet. The protons meta to the nitrogen (Hs, Hs) are shielded by the electron-donating
resonance effect of the phenoxy group and appear further upfield, also as a doublet.

e Phenyl Protons (H2'/He', H3'/Hs', Ha'): The protons on the phenoxy ring exhibit a more typical
aromatic pattern. The ortho (H2', He') and meta (Hs', Hs') protons are chemically equivalent
due to free rotation around the C-O bond. The para proton (H4') appears as a triplet, while
the meta protons appear as a triplet, and the ortho protons appear as a doublet.

13C NMR Spectroscopy: Probing the Carbon Framework

Expertise & Experience: The '"Why' of the Protocol A proton-decoupled 3C NMR experiment is
standard practice. This technique removes the splitting caused by attached protons, resulting in
a spectrum where each unique carbon atom appears as a single sharp singlet. This simplifies
the spectrum and makes it easier to count the number of distinct carbon environments, which is
a crucial step in structure verification.

Experimental Protocol: 33C NMR
e Sample Preparation: The same sample prepared for *H NMR can be used.

o Data Acquisition: Acquire a proton-decoupled 3C spectrum. A larger number of scans is
required compared to *H NMR due to the lower natural abundance of the 13C isotope.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Data Interpretation and Analysis The nine unique carbon atoms of 4-phenoxypyridine will give
rise to nine distinct signals. The chemical shifts are influenced by hybridization and the
electronegativity of neighboring atoms.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node
[shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
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// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C>",
pos="1.2,0.7!"]; C3 [label="Cs", pos="2.4,0!"]; C4 [label="C4", pos="2.4,-1.4!"]; C5 [label="Cs",
pos="1.2,-2.1!"]; C6 [label="Cé¢", pos="0,-1.4!"]; O [label="0", pos="3.6,-2.1!"]; C1_prime
[label="C1", pos="4.8,-1.4!"]; C2_prime [label="Cz2", pos="6,-2.1!"]; C3_prime [label="Cs",
pos="7.2,-1.4!"]; C4_prime [label="C4", pos="7.2,0!"]; C5_prime [label="Cs", pos="6,0.7!"];
C6_prime [label="Cs™, pos="4.8,0!"];

/Il Define bonds N1 -- C2; C2 -- C3; C3-- C4; C4 --C5; C5--C6; C6 --N1;C4-- O; O --
C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime --
C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption: "Structure of 4-
phenoxypyridine with carbon numbering."”

Table 2: Predicted 13C NMR Spectral Data for 4-Phenoxypyridine in CDCls

Carbon Predicted & (ppm) Assighment

Ca ~165.0 Pyridine ring, attached to O
C' ~155.0 Phenyl ring, attached to O
C2,Ce ~151.0 Pyridine ring, ortho to N
Cs', Cs' ~130.0 Phenyl ring, meta to O

C4' ~125.0 Phenyl ring, parato O

C2', Cé' ~121.0 Phenyl ring, ortho to O
Cs,Cs ~110.0 Pyridine ring, meta to N

Note: Data is predicted based on known substituent effects on pyridine and benzene rings.[6]

[7]

e Quaternary Carbons (Cas, C1): The carbons directly attached to the electronegative oxygen
atom (Ca and C1') are the most deshielded and appear furthest downfield.

e Pyridine Carbons (Cz, Ce, Cs, Cs): The carbons ortho to the nitrogen (Cz, Ce) are significantly
downfield, while the meta carbons (Cs, Cs) are upfield.
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e Phenyl Carbons (C2'/Cé', C3'/Cs', C4a'): These carbons show typical shifts for a substituted
benzene ring.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Theoretical Grounding IR spectroscopy measures the absorption of infrared radiation by a
molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at
characteristic frequencies, allowing for their identification. For 4-phenoxypyridine, key
vibrations include those of the aromatic rings, the C-O-C ether linkage, and the C=N bond
within the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

e Background Scan: Record a background spectrum of the clean ATR crystal to subtract
atmospheric (H20, CO3z) absorptions.

» Sample Application: Place a small amount of solid 4-phenoxypyridine directly onto the ATR
crystal.

» Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal quality.

dot graph { graph [layout=dot]; node [shape=box, style=rounded, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Aromatic C-H Stretch\n(~3050-3100
cm~1)"]; B [label="Aromatic C=C & C=N Stretch\n(~1450-1600 cm~1)"]; C [label="Aryl Ether C-
O-C Stretch\n(~1240 cm~1, asymmetric)"]; D [label="Fingerprint Region\n(< 1000 cm~1)"]; mol
[label="4-Phenoxypyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol ->
{A, B, C, D} [label="Vibrational Modes"]; } caption: "Key IR vibrational modes for 4-
phenoxypyridine."

Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming
the presence of key structural motifs.

Table 3: Characteristic IR Absorption Bands for 4-Phenoxypyridine
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Wavenumber (cm~—?) Intensity Vibrational Assignment
3100 - 3000 Medium-Weak Aromatic C-H stretching
Aromatic C=C and Pyridine
~ 1590 Strong ) )
C=N ring stretching
~ 1490 Strong Aromatic C=C ring stretching
Asymmetric Ar-O-Ar stretching
~ 1240 Strong
(Aryl ether)
Aromatic C-H out-of-plane
850 - 750 Strong

bending

Note: These are characteristic regions for the specified functional groups.[8][9][10]

e Aromatic C-H Stretch (>3000 cm~1): The presence of peaks just above 3000 cm~tis a clear
indication of C-H bonds on an sp?-hybridized carbon, confirming the aromatic rings.[8]

¢ Ring Stretching (1450-1600 cm™1): Strong absorptions in this region are characteristic of
stretching vibrations within the aromatic framework of both the pyridine and phenyl rings.[9]
[11]

o Aryl Ether Stretch (~1240 cm~1): A strong, prominent peak around 1240 cm~! is the hallmark
of the asymmetric C-O-C stretching vibration of an aryl ether, providing definitive evidence
for the phenoxy linkage.[12]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Theoretical Grounding Mass spectrometry provides the exact molecular weight and valuable
structural information based on the fragmentation pattern of the molecule. In Electron Impact
(El) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and
fragment in a reproducible manner.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
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o Sample Introduction: Introduce a small amount of the sample into the ion source, often via a
direct insertion probe or a Gas Chromatography (GC) inlet.

« lonization: Use a standard electron energy of 70 eV to generate the molecular ion and
fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) analyzer.

o Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis The mass spectrum will confirm the molecular weight and
provide clues to the molecule's connectivity.

e Molecular lon (M*'): The molecular formula C11HsNO gives a monoisotopic mass of 171.07
Da.[13] The mass spectrum should show a prominent molecular ion peak at m/z = 171. The
presence of a single nitrogen atom means the molecular weight is odd, consistent with the
Nitrogen Rule.

o Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions and
neutral fragments. The ether linkage is a likely point of cleavage.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[C11HoaNO]* " \nm/z = 171\n(Molecular lon)", fillcolor="#FBBCO05",
fontcolor="#202124"]; F1 [label="[CsHaN]*\nm/z = 78", shape=ellipse]; F2 [label="
[CeHsO]"\nm/z = 93", shape=ellipse]; F3 [label="[CeHs]"\nm/z = 77", shape=ellipse];

M -> F1 [label="- CeHsO"]; M -> F2 [label="- CsH4N"]; F2 -> F3 [label="- CO"]; } caption:
"Predicted major fragmentation pathways for 4-phenoxypyridine."

Table 4: Predicted Major Fragment lons in the Mass Spectrum of 4-Phenoxypyridine
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miz Proposed lon Structure Loss from Parent lon
171 [C11HoNO]* - (Molecular Ion)

93 [CeHsO]* CsHaN" (Pyridyl radical)
78 [CsHaN]* CeHsO" (Phenoxy radical)
77 [CeHs]* CsHaNO'

o Loss of Phenoxy Radical (m/z 78): Cleavage of the C-O bond can lead to the loss of a
phenoxy radical (OCeHs), resulting in a stable pyridyl cation at m/z 78.

o Loss of Pyridyl Radical (m/z 93): Alternatively, cleavage can result in the loss of a pyridyl
radical ('CsHa4N) to form the phenoxy cation at m/z 93. This ion can further lose carbon
monoxide (CO) to produce the phenyl cation at m/z 77.[14]

Conclusion

The combined application of *H NMR, 3C NMR, IR spectroscopy, and Mass Spectrometry
provides a robust and comprehensive characterization of 4-phenoxypyridine. NMR
spectroscopy confirms the precise arrangement of protons and carbons in the molecular
skeleton. IR spectroscopy validates the presence of key functional groups, particularly the
aromatic systems and the crucial aryl ether linkage. Finally, mass spectrometry confirms the
molecular weight and offers corroborating structural evidence through predictable
fragmentation patterns. Together, these techniques form a self-validating analytical workflow,
ensuring the structural integrity and identity of 4-phenoxypyridine for any high-level research
or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584201#spectroscopic-characterization-of-4-
phenoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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